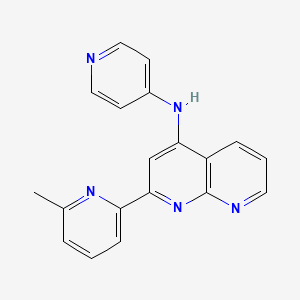
2-(2-Propan-2-ylphenyl)sulfanylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Propan-2-ylphenyl)sulfanylbenzoic acid is an organic compound that belongs to the class of sulfanylbenzoic acids This compound is characterized by the presence of a sulfanyl group (-SH) attached to a benzoic acid moiety, with an additional isopropyl group attached to the phenyl ring The molecular formula of this compound is C16H18O2S, and it has a molecular weight of 27438 g/mol
准备方法
The synthesis of 2-(2-Propan-2-ylphenyl)sulfanylbenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-iodobenzoic acid with 2-isopropylthiophenol in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate. The reaction proceeds through a palladium-catalyzed cross-coupling mechanism, resulting in the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
2-(2-Propan-2-ylphenyl)sulfanylbenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative. Common oxidizing agents used for this transformation include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. These reactions typically require the presence of a strong acid or base as a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols.
科学研究应用
2-(2-Propan-2-ylphenyl)sulfanylbenzoic acid has several scientific research applications:
Chemistry: This compound is used as a ligand in the synthesis of metal-organic frameworks (MOFs).
Medicine: Research is ongoing to explore the compound’s potential as an anti-inflammatory and analgesic agent due to its structural similarity to other non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of 2-(2-Propan-2-ylphenyl)sulfanylbenzoic acid depends on its specific application. In the context of metallo-β-lactamase inhibition, the compound binds to the active site of the enzyme, coordinating with the zinc ions present. This binding prevents the enzyme from hydrolyzing β-lactam antibiotics, thereby restoring the efficacy of these drugs .
In other applications, such as its potential use as an anti-inflammatory agent, the compound may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.
相似化合物的比较
2-(2-Propan-2-ylphenyl)sulfanylbenzoic acid can be compared with other sulfanylbenzoic acids and related compounds:
2-Sulfanylbenzoic acid: This compound lacks the isopropyl group and has different reactivity and applications.
2-(2-Carboxyphenyl)disulfanylbenzoic acid: This compound contains a disulfide bond and is used in the synthesis of metal-organic frameworks with unique topological structures.
Thiosalicylic acid:
属性
IUPAC Name |
2-(2-propan-2-ylphenyl)sulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2S/c1-11(2)12-7-3-5-9-14(12)19-15-10-6-4-8-13(15)16(17)18/h3-11H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAQKMVWTXKUGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1SC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl (1R,5R,6R)-7-acetyl-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13854786.png)
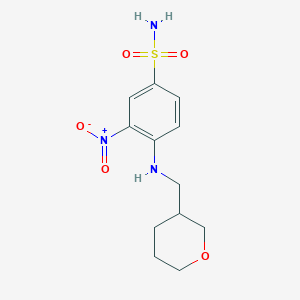
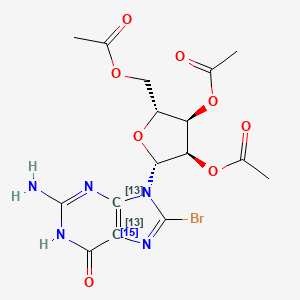


![N-[(5-bromo-2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13854812.png)

![j']diquinolizin-18-ium inner salt 4'-Propargyl Sulfonamide 2'-Sulfate](/img/structure/B13854843.png)
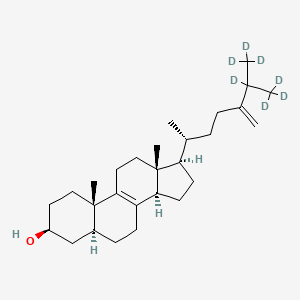

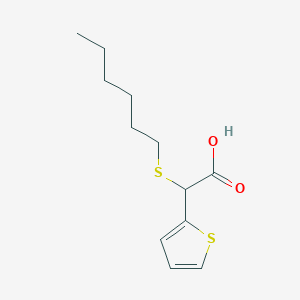
![3-[(4-Ethylpiperazin-1-yl)methyl]benzene-1,2-diol](/img/structure/B13854874.png)

